![molecular formula C22H24N2O5 B562585 Benazeprilat-d5 CAS No. 1279033-05-4](/img/structure/B562585.png)
Benazeprilat-d5
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Overview
Description
Benazeprilat-d5 is a synthetic, chiral, and water-soluble compound that is used in scientific research. It is a derivative of benazepril, a drug used for treating hypertension, and has been studied for its potential in a wide variety of research applications.
Scientific Research Applications
Congestive Heart Failure Treatment
Studies involving Benazeprilat-d5 can explore its role in treating congestive heart failure (CHF). By inhibiting ACE and reducing angiotensin II levels, benazeprilat can improve hemodynamic parameters such as cardiac output and decrease systemic vascular resistance, which is beneficial for patients with CHF .
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
Benazeprilat-d5: can be used to investigate the dose-dependent effects of benazepril on the RAAS. This includes examining changes in biomarkers like angiotensin II, plasma renin activity, and aldosterone levels, which are crucial for understanding the RAAS’s role in cardiovascular diseases .
Pharmacokinetic Studies
The deuterated form, Benazeprilat-d5 , is valuable for pharmacokinetic studies. It serves as an internal standard that allows for accurate quantification and monitoring of benazepril levels in biological samples, aiding in the understanding of the drug’s absorption, distribution, metabolism, and excretion .
Veterinary Medicine
Research on Benazeprilat-d5 extends to veterinary medicine, particularly in the treatment of heart disease in dogs. It helps in assessing the therapeutic effects and optimizing dosages for canine patients, which can also provide comparative insights for human medicine .
Drug Interaction Studies
Benazeprilat-d5: is instrumental in studying potential drug interactions. As an ACE inhibitor, benazeprilat may interact with other medications, and its deuterated form can be used to track these interactions accurately, ensuring safe and effective combination therapies .
Mechanism of Action
Target of Action
Benazeprilat-d5, the active metabolite of Benazepril, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by Benazeprilat-d5 is the RAAS. By inhibiting ACE and subsequently reducing angiotensin II levels, Benazeprilat-d5 disrupts the RAAS pathway . This disruption leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Benazepril, the prodrug of Benazeprilat-d5, is rapidly and extensively metabolized in the liver to its active form, Benazeprilat . The absorption, distribution, and elimination of Benazepril and Benazeprilat have been evaluated in healthy subjects, hypertensive patients, and patients with renal or hepatic impairment . The pharmacokinetic properties of Benazeprilat-d5 are stable over a wide range of conditions .
properties
IUPAC Name |
(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRIHWFJGRSBP-IARVFAGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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